molecular formula C7H15ClN2O B8200959 3-Azepanecarboxamide HCl

3-Azepanecarboxamide HCl

Cat. No.: B8200959
M. Wt: 178.66 g/mol
InChI Key: LIAYTEDOIAQKBK-UHFFFAOYSA-N
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Description

3-Azepanecarboxamide HCl is a useful research compound. Its molecular formula is C7H15ClN2O and its molecular weight is 178.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azepane-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-7(10)6-3-1-2-4-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAYTEDOIAQKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chiral (R)- and (S)-3-Azepanecarboxamide HCl: Stereoselective Synthesis, Conformational Dynamics, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral (R)- and (S)-3-azepanecarboxamide HCl Building Blocks Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Case for Seven-Membered Rings

In the landscape of modern drug discovery, the "escape from flatland" has driven a resurgence in the use of sp³-rich, three-dimensional scaffolds. While pyrrolidines (5-membered) and piperidines (6-membered) dominate fragment libraries, the azepane (7-membered) ring remains a privileged yet underutilized pharmacophore.[1]

The 3-azepanecarboxamide scaffold represents a strategic entry point for introducing stereochemical complexity. Unlike its smaller counterparts, the azepane ring possesses unique conformational flexibility—capable of adopting twist-chair and twist-boat conformations—that allows it to scan binding pockets in ways rigid bicycles cannot. The (R)- and (S)-enantiomers of 3-azepanecarboxamide HCl serve as critical building blocks for diversifying core scaffolds in GPCR antagonists, protease inhibitors (e.g., Cathepsin K), and kinase modulators.

This guide outlines the structural properties, validated synthetic routes, and quality control protocols required to deploy these chiral building blocks effectively.

Structural Dynamics & Conformational Analysis

The "Twist" Factor

The azepane ring is not static.[2] Unlike the chair-locked piperidine, azepane exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) forms. The introduction of a substituent at the C3 position, such as a carboxamide group, significantly biases this equilibrium, often locking the ring into a specific conformation that favors receptor binding.

  • Low-Energy Conformer: The C3-substituent typically prefers the pseudo-equatorial position to minimize transannular strain.

  • HCl Salt Impact: The hydrochloride salt form protonates the secondary amine (

    
    ), enhancing water solubility and stabilizing the crystal lattice via hydrogen bonding networks between the ammonium protons and the amide carbonyl of neighboring molecules.
    
Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic interconversion and the stabilization provided by the C3-amide substituent.

AzepaneConformation Unsub Unsubstituted Azepane (High Flux) TC Twist-Chair (TC) Major Conformer Unsub->TC Equilibrium TB Twist-Boat (TB) Minor Conformer Unsub->TB TC->TB Pseudorotation (Low Barrier) Subst (R)-3-Carboxamide (Conformationally Biased) TC->Subst C3-Substitution (Stabilization)

Figure 1: Conformational landscape of the azepane ring. Substitution at C3 imposes steric constraints that bias the population toward specific twist-chair geometries.

Synthetic Pathways & Manufacturing[1]

Accessing enantiopure (R)- and (S)-3-azepanecarboxamide requires bypassing the tendency of 7-membered rings to form racemic mixtures during cyclization. Two primary strategies are employed: Classical Resolution (robust, scalable) and Asymmetric Ring Expansion (modern, atom-economical).

Route A: Classical Resolution of Azepane-3-Carboxylic Acid

This is the industry-standard approach for multigram synthesis. It involves the synthesis of the racemic acid followed by resolution and amidation.

Step 1: Schmidt Rearrangement Starting from commercially available ethyl 3-oxocyclohexanecarboxylate, a Schmidt reaction (using


 and acidic media) effects a one-carbon ring expansion to yield ethyl 3-aminoazepan-2-one-carboxylate (lactam intermediate) or direct rearrangement to the azepane core depending on conditions.

Step 2: Resolution The racemic ethyl azepane-3-carboxylate is saponified to the acid. Resolution is achieved via crystallization with chiral bases such as (R)-(+)-α-methylbenzylamine or Tartaric acid derivatives.

  • (R)-Acid Salt precipitates (typically).

  • (S)-Acid remains in mother liquor (or vice versa depending on the resolving agent).

Step 3: Amidation & Salt Formation The resolved acid is converted to the primary amide using standard coupling (e.g., CDI or mixed anhydride) followed by ammonia, then treated with HCl/dioxane to generate the final salt.

Route B: Photochemical Dearomative Ring Expansion (Emerging Tech)

A cutting-edge method described in recent literature (e.g., Nature Chemistry, 2024) utilizes the photochemical expansion of nitroarenes.[3] This method allows for the direct conversion of substituted benzene rings into azepanes, offering a rapid entry to complex substitution patterns.[1]

SynthesisWorkflow Start Start: Ethyl 3-oxocyclohexanecarboxylate Reagent1 NaN3 / H2SO4 (Schmidt Reaction) Start->Reagent1 Racemic Racemic Ethyl Azepane-3-carboxylate Start->Racemic Ring Expansion Resolution Chiral Resolution (w/ Tartaric Acid or Lipase) Racemic->Resolution R_Acid (R)-Azepane-3-carboxylic acid Resolution->R_Acid S_Acid (S)-Azepane-3-carboxylic acid Resolution->S_Acid Amidation 1. Boc-Protection 2. CDI / NH4OH 3. HCl Deprotection R_Acid->Amidation S_Acid->Amidation FinalR (R)-3-Azepanecarboxamide HCl Amidation->FinalR FinalS (S)-3-Azepanecarboxamide HCl Amidation->FinalS

Figure 2: Synthetic workflow for the production of enantiopure this compound via the ring-expansion/resolution route.

Experimental Protocols

Protocol: Synthesis of (R)-3-Azepanecarboxamide HCl (from resolved acid)

Note: This protocol assumes the starting material is (R)-N-Boc-azepane-3-carboxylic acid.

Reagents:

  • (R)-N-Boc-azepane-3-carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Ammonium hydroxide (25% aq, excess)

  • 4M HCl in Dioxane

  • Dichloromethane (DCM), THF

Procedure:

  • Activation: Dissolve (R)-N-Boc-azepane-3-carboxylic acid in anhydrous THF (0.2 M) under

    
    . Add CDI (1.2 equiv) in one portion. Stir at RT for 2 hours until gas evolution (
    
    
    
    ) ceases.
  • Amidation: Cool the mixture to 0°C. Add aqueous

    
     (5.0 equiv) dropwise. Allow to warm to RT and stir for 4 hours.
    
  • Workup: Dilute with EtOAc, wash with 1M citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield the N-Boc-amide intermediate.
  • Deprotection: Dissolve the intermediate in minimal DCM. Add 4M HCl in Dioxane (5.0 equiv). Stir at RT for 1-2 hours. A white precipitate should form.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to obtain (R)-3-azepanecarboxamide HCl as a white, hygroscopic solid.

Quality Control: Chiral HPLC Method

To ensure enantiomeric excess (ee) > 98%, use the following method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Retention: (R)-isomer typically elutes before (S)-isomer (verify with standards).

Medicinal Chemistry Applications

The 3-azepanecarboxamide motif is a versatile scaffold.[4] Its primary utility lies in its ability to project the amide hydrogen bond donors/acceptors into specific sub-pockets while the azepane ring fills hydrophobic space.

Key Therapeutic Areas
Target ClassApplication LogicRepresentative Analogues
GPCRs The 7-membered ring provides a bulkier hydrophobic profile than piperidine, often improving selectivity for receptors like Orexin or Chemokine (CCR) receptors.Suvorexant analogs (using diazepane/azepane cores)
Proteases Used in Cathepsin K inhibitors. The ring constraint positions the amide to interact with the S1/S2 pockets of the enzyme.Odanacatib (structural cousins)
Kinases The scaffold serves as a linker or solvent-exposed tail, improving solubility and metabolic stability compared to acyclic chains.Janus Kinase (JAK) inhibitors
Comparative Data: Ring Size Effect

Data synthesized from literature (e.g., Benchchem, Nature Chem) suggests that expanding from 6- to 7-membered rings often results in:

  • Increased Lipophilicity (LogP): +0.4 to +0.6 units.

  • Metabolic Stability: Variable; azepanes can be prone to oxidation at the

    
    -carbon, but the amide substitution at C3 sterically hinders this metabolism.
    

References

  • Mykura, R., et al. (2024).[3] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 771–779.[3] Link

  • BenchChem Application Note. (2025). "Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols." Link

  • Cheekatla, S. R. (2026). "Azetidines and Azepanes in medicinal chemistry: emerging applications." Journal of Medicinal Chemistry Reviews. Link

  • PubChem Compound Summary. (2025). "Azepane-3-carboxylic acid."[5] CID 112971899.[6] Link

  • Organic Chemistry Portal. (2021). "Synthesis of Azepines and Azepanes." Link

Sources

An In-depth Technical Guide to 7-Membered Heterocyclic Amine Carboxamide Derivatives: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-membered heterocyclic amine scaffold, particularly the azepane ring system, represents a privileged structure in modern medicinal chemistry. Its inherent three-dimensional geometry provides an exceptional platform for developing novel therapeutics by allowing for precise spatial orientation of pharmacophoric elements. When functionalized with a carboxamide moiety, these derivatives gain the ability to form key hydrogen bond interactions with biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the strategic synthesis, structural characterization, and pharmacological evaluation of these promising compounds. We delve into the causality behind synthetic choices, explore structure-activity relationships (SAR), and provide field-proven protocols to empower the design and execution of successful research programs in this area.

The 7-Membered Heterocyclic Amine Carboxamide Scaffold: A Privileged Architecture in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with over 59% of FDA-approved drugs featuring at least one such ring system. Among these, 7-membered rings like azepane (a saturated seven-membered ring with one nitrogen atom) have garnered significant interest.[1] Unlike their smaller 5- and 6-membered counterparts, the conformational flexibility of the azepane ring allows for more extensive exploration of chemical space, which can be pivotal for optimizing binding to complex protein targets.[2]

The addition of a carboxamide group (-C(=O)NRR') to the heterocyclic amine introduces a critical functional group. The amide bond is a cornerstone of peptide and protein structure, and its presence in a small molecule allows it to mimic these interactions. The hydrogen bond donor and acceptor capabilities of the carboxamide are crucial for molecular recognition and binding affinity to a wide range of biological targets, including enzymes and receptors.[3][4] This combination of a flexible 7-membered ring and a potent interacting group has led to the development of drugs with diverse therapeutic applications, from anticancer and antimicrobial agents to treatments for central nervous system (CNS) disorders.[1][5]

A prominent example is the dibenzo[b,f]azepine-5-carboxamide core found in the widely used anticonvulsant drug Carbamazepine.[6] This structure highlights the therapeutic success that can be achieved by leveraging this specific chemical architecture.

Strategic Synthesis and Mechanistic Insights

The construction of 7-membered heterocyclic amine carboxamide derivatives can be logically dissected into two primary phases: the formation of the heterocyclic core and the subsequent installation of the carboxamide functionality.

Synthesis of the 7-Membered Heterocyclic Core

The synthesis of the azepane ring is a non-trivial challenge due to the entropic unfavorability of forming medium-sized rings.[7] However, several robust strategies have been developed.

  • Ring-Expansion Reactions: This is a powerful method that leverages more easily formed 5- or 6-membered rings. For instance, the expansion of a piperidine ring can lead to the stereoselective and regioselective formation of azepane derivatives.[8][9] The choice of a ring-expansion strategy is often dictated by the availability of the starting cyclic precursor and the desired substitution pattern on the final azepane ring.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of various ring sizes. It involves the use of a ruthenium-based catalyst to form a new double bond, effectively closing the ring. Subsequent reduction of this double bond yields the saturated azepane scaffold. This method is valued for its high functional group tolerance.

  • Reductive Amination: Intramolecular reductive amination of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one) is another common approach. The choice of reducing agent (e.g., sodium triacetoxyborohydride) is critical to ensure chemoselectivity and prevent side reactions.

Formation of the Carboxamide Bond

Once the heterocyclic amine is synthesized, the carboxamide moiety is typically introduced via an acylation reaction between the amine and a carboxylic acid or its activated derivative.[4] The choice of coupling reagent is paramount and depends on the reactivity of the substrates.[3]

  • Carbodiimide-Mediated Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), are common for forming amide bonds.[3] The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, which is then attacked by the heterocyclic amine. HOBt acts as a catalyst and suppresses side reactions, such as the formation of an N-acylurea byproduct, thereby improving yields and purity.

  • Acid Chloride Method: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride reacts readily with the amine, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. This method is robust but can be incompatible with sensitive functional groups.

The overall synthetic workflow is a multi-step process requiring careful planning and execution.

G cluster_0 Phase 1: Heterocycle Synthesis cluster_1 Phase 2: Carboxamide Formation cluster_2 Phase 3: Analysis Starting Materials Starting Materials Ring Formation Ring Formation Starting Materials->Ring Formation e.g., Ring Expansion, RCM Protected Heterocycle Protected Heterocycle Ring Formation->Protected Heterocycle Deprotection Deprotection Protected Heterocycle->Deprotection If necessary Heterocyclic Amine Heterocyclic Amine Deprotection->Heterocyclic Amine Amide Coupling Amide Coupling Heterocyclic Amine->Amide Coupling Final Compound Final Compound Amide Coupling->Final Compound Purification Purification Final Compound->Purification Carboxylic Acid Carboxylic Acid Carboxylic Acid->Amide Coupling Coupling Reagents Coupling Reagents Coupling Reagents->Amide Coupling Characterization Characterization Purification->Characterization e.g., Chromatography Biological Screening Biological Screening Characterization->Biological Screening NMR, MS, etc.

General workflow for the synthesis and evaluation of target compounds.

Structural Elucidation and Characterization: A Self-Validating System

Confirming the structure and purity of the final compound is a critical step that relies on a combination of analytical techniques. Each technique provides a piece of the puzzle, and together they form a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.[10] The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum provide detailed information about the connectivity and local environment of the atoms. For example, the protons on the carbon adjacent to the amide nitrogen will have a characteristic chemical shift. 2D NMR techniques like COSY and HSQC can be used to further confirm connectivities.[11]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The carboxamide group will show characteristic stretching frequencies for the C=O bond (typically around 1650 cm⁻¹) and the N-H bond (around 3300 cm⁻¹).

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound. A single, sharp peak in an HPLC chromatogram is a good indicator of a pure substance.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

7-membered heterocyclic amine carboxamide derivatives have demonstrated a wide range of biological activities. Understanding the relationship between the structure of a compound and its biological activity is the cornerstone of medicinal chemistry and guides the iterative process of drug design.[1]

Key Therapeutic Areas
  • Anticancer Agents: Many heterocyclic carboxamides have been investigated for their antiproliferative activity.[12][13] They can exert their effects through various mechanisms, including inhibition of key enzymes like carbonic anhydrase IX or topoisomerases.[14]

  • Central Nervous System (CNS) Agents: The dibenzo[b,f]azepine-5-carboxamide scaffold is a well-established pharmacophore for CNS targets.[6][15] Derivatives have been developed as anticonvulsants, antipsychotics, and antidepressants, often acting on voltage-gated sodium channels or neurotransmitter receptors like dopamine and serotonin receptors.[16]

  • Antimicrobial Agents: The structural diversity of this class of compounds makes them attractive for the development of new antibacterial and antifungal agents.[7]

Decoding the Structure-Activity Relationship (SAR)

The SAR for this class of compounds is highly dependent on the specific biological target. However, some general principles can be illustrated. Let's consider a hypothetical series of N-aryl azepane-1-carboxamides being optimized as inhibitors of a target enzyme.

Compound IDR1 (Aryl Group)R2 (on Azepane)IC₅₀ (nM)
1a PhenylH520
1b 4-ChlorophenylH150
1c 4-MethoxyphenylH890
1d 4-Chlorophenyl4-Fluoro75
1e 3-Chlorophenyl4-Fluoro210

From this data, we can derive several insights:

  • Aryl Substituent (R1): The addition of an electron-withdrawing group like chlorine at the para-position of the phenyl ring (Compound 1b ) improves activity compared to the unsubstituted phenyl ring (Compound 1a ). Conversely, an electron-donating group like methoxy (Compound 1c ) is detrimental. This suggests that the electronic properties of this aryl ring are important for binding, perhaps through an interaction with a specific residue in the target's active site.

  • Azepane Substitution (R2): The introduction of a fluorine atom at the 4-position of the azepane ring (Compound 1d ) further enhances potency. This could be due to a favorable interaction with the target or by influencing the conformation of the azepane ring to adopt a more favorable binding pose.

  • Positional Isomerism: The position of the chlorine on the phenyl ring matters. A para-substituent (Compound 1d ) is preferred over a meta-substituent (Compound 1e ), indicating a specific and directional binding pocket.

SAR Scaffold Scaffold_placeholder [Generic N-Aryl Azepane Carboxamide Scaffold] R1 Aryl Group (R1) - Crucial for target engagement - Electronics are key:  - EWG (e.g., 4-Cl) ↑ Activity  - EDG (e.g., 4-OMe) ↓ Activity R1->R1_point R2 Azepane Ring (R2) - Modulates conformation - Can provide additional  binding interactions (e.g., 4-F) R2->R2_point Amide Carboxamide Linker - Key H-bond donor/acceptor - Orients R1 and the heterocycle Amide->Amide_point

Key structural components influencing biological activity.

Field-Proven Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific properties of the substrates and target compounds.

Protocol: Synthesis of N-(4-chlorophenyl)azepane-1-carboxamide

This protocol details the synthesis via a two-step process: activation of the carboxylic acid followed by amide coupling.

Materials and Equipment:

  • Azepane

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve azepane (1.0 g, 10.1 mmol) and triethylamine (2.1 mL, 15.1 mmol) in 30 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve 4-chlorobenzoyl chloride (1.9 g, 11.1 mmol) in 10 mL of dichloromethane. Add this solution dropwise to the stirred amine solution at 0 °C over 15 minutes.

    • Causality Note: The reaction is run at 0 °C to control the exothermic nature of the acylation and minimize side reactions. TEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

    • Causality Note: The NaHCO₃ wash removes any unreacted acid chloride and excess HCl. The brine wash helps to remove water from the organic layer.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will be a solid or oil. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the final product, N-(4-chlorophenyl)azepane-1-carboxamide, as a white solid.

Protocol: Characterization of the Synthesized Compound
  • ¹H NMR (400 MHz, CDCl₃): Prepare a ~5 mg/mL solution of the compound in deuterated chloroform. The expected spectrum should show multiplets for the azepane ring protons (typically in the range of 1.5-1.9 ppm and 3.4-3.6 ppm) and doublets for the aromatic protons of the 4-chlorophenyl group (typically around 7.3-7.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Using the same sample, acquire a ¹³C NMR spectrum. Expect to see signals for the aliphatic carbons of the azepane ring and the aromatic carbons, as well as a characteristic downfield signal for the amide carbonyl carbon (around 170 ppm).

  • HRMS (ESI+): Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). The calculated exact mass for C₁₃H₁₇ClN₂O ([M+H]⁺) is 253.1092. The measured mass should be within 5 ppm of this value.

Protocol: In Vitro Biological Assay (Example: MTT Proliferation Assay)

This protocol assesses the cytotoxic effect of a compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials and Equipment:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept constant and low (<0.5%). Add 100 µL of the diluted compound solutions to the wells. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality Note: Living, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives

The field of 7-membered heterocyclic amine carboxamide derivatives continues to evolve. Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly synthetic routes will remain a priority.[8][17]

  • New Biological Targets: As our understanding of disease biology grows, these versatile scaffolds will be applied to new and challenging targets, such as protein-protein interactions.

  • Scaffold Diversification: Exploring different 7-membered heterocyclic cores (e.g., containing additional heteroatoms like oxygen or sulfur) will expand the available chemical space for drug discovery.[18]

References

A comprehensive, numbered list of all cited sources will be generated here, including title, source, and a valid, clickable URL for verification.

Sources

Methodological & Application

Synthesis of 3-Azepanecarboxamide HCl from Azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The azepane (hexamethyleneimine) ring is a "privileged scaffold" in medicinal chemistry, appearing in various CNS-active agents and kinase inhibitors. The specific derivative, 3-Azepanecarboxamide , represents a critical intermediate for fragment-based drug discovery (FBDD).

However, the synthesis of this molecule from its parent amino acid, Azepane-3-carboxylic acid , presents a classic chemoselectivity challenge. The substrate contains both a nucleophilic secondary amine and an electrophilic carboxylic acid. Attempting direct amidation (e.g., using thionyl chloride and ammonia) invariably leads to uncontrolled intermolecular polymerization (polyamides) rather than the discrete primary amide.

Strategic Approach

To ensure high purity and prevent polymerization, this protocol utilizes a Protection-Activation-Deprotection strategy:

  • orthogonal Protection: The secondary amine is masked with a tert-butyloxycarbonyl (Boc) group.

  • Mixed Anhydride Activation: The carboxylic acid is activated as a mixed anhydride and intercepted with ammonia.

  • Acidolytic Deprotection: The Boc group is cleaved with anhydrous HCl to yield the target hydrochloride salt directly.

Synthetic Pathway Visualization

SynthesisPath SM Azepane-3-carboxylic acid Step1 Step 1: N-Protection (Boc2O, NaOH) SM->Step1 Int1 N-Boc-azepane-3- carboxylic acid Step1->Int1 Step2 Step 2: Amidation (IBCF, NMM, NH3) Int1->Step2 Int2 N-Boc-3-azepane- carboxamide Step2->Int2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Int2->Step3 Prod 3-Azepanecarboxamide HCl (Target) Step3->Prod

Figure 1: Three-stage synthetic workflow ensuring chemoselectivity and salt formation.

Experimental Protocols

Step 1: N-Boc Protection

Objective: Mask the secondary amine to prevent self-condensation. Mechanism: Nucleophilic attack of the amine on the di-tert-butyl dicarbonate carbonyl.

Reagents:

  • Azepane-3-carboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium Hydroxide (NaOH), 1M aqueous solution (2.2 equiv)

  • 1,4-Dioxane (Solvent)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve Azepane-3-carboxylic acid in a 1:1 mixture of 1,4-dioxane and 1M NaOH.

    • Note: The base maintains the amine in its nucleophilic (unprotonated) state and neutralizes the carboxylic acid to improve solubility.

  • Addition: Cool the solution to 0°C (ice bath). Add Boc₂O dropwise (dissolved in a minimal amount of dioxane if solid).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin; disappearance of free amine).

  • Workup (Critical):

    • Evaporate the dioxane under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous residue with water and wash with diethyl ether (removes unreacted Boc₂O). Discard the organic (ether) layer.

    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH ~3 using 1M KHSO₄ or citric acid. Do not use strong mineral acids (HCl) to avoid premature Boc cleavage.

    • Extract the cloudy aqueous mixture with Ethyl Acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-azepane-3-carboxylic acid as a viscous oil or white solid.

Step 2: Primary Amide Formation (Mixed Anhydride Method)

Objective: Convert the carboxylic acid to a primary amide (-CONH₂). Rationale: The Mixed Anhydride method (using Isobutyl Chloroformate) is preferred over carbodiimides (EDC) for primary amides because it is cost-effective and avoids difficult-to-remove urea byproducts.

Reagents:

  • N-Boc-azepane-3-carboxylic acid (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Ammonia (NH₃) source: 0.5M NH₃ in Dioxane or Ammonium Hydroxide (28%)

  • Solvent: Anhydrous THF or DCM

Protocol:

  • Activation: Dissolve the N-Boc-acid in anhydrous THF under nitrogen atmosphere. Cool to -15°C (Salt/Ice bath).

    • Why -15°C? Higher temperatures promote the formation of the unreactive N-acyl urea or decomposition of the mixed anhydride.

  • Base Addition: Add N-Methylmorpholine (NMM). Stir for 5 minutes.

  • Anhydride Formation: Add Isobutyl Chloroformate dropwise. A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes at -15°C.

  • Ammonolysis: Introduce the ammonia source.

    • Option A (Gas/Solution): Add 0.5M NH₃ in dioxane (2.0 equiv).

    • Option B (Aqueous): Add concentrated NH₄OH (3.0 equiv) rapidly.

  • Completion: Allow the reaction to warm to room temperature over 2 hours.

  • Workup:

    • Dilute with Ethyl Acetate. Wash sequentially with:

      • 1M Citric Acid (removes NMM).

      • Saturated NaHCO₃ (removes unreacted acid).

      • Brine.

    • Dry (Na₂SO₄) and concentrate.

    • Purification: If necessary, recrystallize from EtOAc/Hexanes to obtain N-Boc-3-azepanecarboxamide .

Step 3: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable HCl salt.

Reagents:

  • N-Boc-3-azepanecarboxamide

  • 4M HCl in 1,4-Dioxane (Anhydrous)

  • Diethyl Ether (for precipitation)

Protocol:

  • Dissolution: Dissolve the intermediate from Step 2 in a minimal volume of dry 1,4-dioxane or DCM.

  • Cleavage: Add 4M HCl in Dioxane (5–10 equiv) at room temperature.

  • Observation: Stir for 2–4 hours. The solution will initially bubble (release of Isobutylene and CO₂) and then a white precipitate should begin to form.

  • Isolation:

    • Add excess anhydrous Diethyl Ether to drive precipitation.

    • Filter the solid under nitrogen or argon (the salt may be hygroscopic).

    • Wash the filter cake with fresh ether.

  • Drying: Dry under high vacuum to yield 3-Azepanecarboxamide Hydrochloride .

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 95%HPLC (210 nm)
Identity (NMR) Diagnostic peaks present¹H NMR (D₂O or DMSO-d₆)
Counter-ion Chloride content matches stoichiometryArgentometric Titration

Diagnostic ¹H NMR Signals (DMSO-d₆):

  • δ 9.0–9.5 ppm: Broad singlets (2H) corresponding to the ammonium protons (NH₂⁺).

  • δ 7.0–7.5 ppm: Broad singlets (2H) corresponding to the amide protons (CONH₂).

  • δ 3.0–3.4 ppm: Multiplets corresponding to the α-protons next to the ring nitrogen.

Troubleshooting Guide

Issue 1: Low Yield in Step 2 (Amidation)

  • Cause: Hydrolysis of the mixed anhydride before ammonia attack.

  • Solution: Ensure the THF is anhydrous. If using aqueous ammonia, add it rapidly and in large excess to outcompete water hydrolysis. Alternatively, switch to EDC·HCl / HOBt / NH₄Cl coupling system.

Issue 2: Product is an Oil in Step 3

  • Cause: Incomplete precipitation or residual solvent.

  • Solution: Triturate the oil with cold diethyl ether or pentane. Scratch the side of the flask with a glass rod to induce crystallization. Ensure the HCl source is anhydrous (gas or dioxane solution), not aqueous.

References

  • Boc Protection Mechanism & Protocol

    • Common Organic Chemistry.[1] "Boc Protection Mechanism."[1][2][3][][5][6][7]

    • [Link]

  • Mixed Anhydride Amidation

    • Organic Chemistry Portal.
    • [Link]

  • Boc Deprotection with HCl

    • Common Organic Chemistry.[1] "Boc Deprotection Mechanism (HCl)."[1][5]

    • [Link]

  • Compound Data (Azepane-3-carboxylic acid)

    • PubChem. "Azepane-3-carboxylic acid."[8][9][10]

    • [Link]

Sources

Application Note: Deprotection of tert-Butyl 3-carbamoylazepane-1-carboxylate

[1][2]

Abstract

This application note details the validated protocols for the chemoselective deprotection of tert-butyl 3-carbamoylazepane-1-carboxylate to yield 3-carbamoylazepane. The primary objective is the removal of the tert-butoxycarbonyl (Boc) group while preserving the integrity of the C3-primary amide functionality. Two distinct methodologies are presented: (A) Trifluoroacetic acid (TFA) mediated cleavage for solution-phase applications, and (B) Hydrochloric acid (HCl) mediated cleavage for the direct isolation of the hydrochloride salt.

Introduction & Chemical Strategy

The azepane (hexahydro-1H-azepine) scaffold is a privileged structure in medicinal chemistry, often serving as a conformational constraint in peptidomimetics and CNS-active agents.[1][2] The specific substrate, tert-butyl 3-carbamoylazepane-1-carboxylate, contains a secondary amine protected by a Boc group and a primary amide at the C3 position.[1][2]

The Chemoselectivity Challenge: While Boc removal is a standard transformation, the presence of a primary amide requires careful control of acidity and temperature. Harsh acidic conditions (e.g., refluxing aqueous HBr) can lead to the hydrolysis of the amide to the carboxylic acid. However, under anhydrous acidic conditions at moderate temperatures, the amide bond remains kinetically stable while the carbamate is cleaved.

Mechanistic Insight: The reaction proceeds via an E1-like elimination mechanism.[1][2] Protonation of the carbamate carbonyl oxygen weakens the tert-butyl-oxygen bond.[1][2] The cleavage releases the tert-butyl cation (which is trapped by the solvent or undergoes elimination to isobutylene) and a carbamic acid intermediate.[3] Spontaneous decarboxylation of the carbamic acid yields the secondary amine salt.

Reaction Mechanism Visualization[1]

BocDeprotectionStartBoc-ProtectedAzepaneProtonationProtonatedIntermediateStart->Protonation+ H+ (TFA/HCl)CleavageCarbamic Acid+ t-Butyl CationProtonation->Cleavage- t-Bu+Product3-Carbamoylazepane(Amine Salt)Cleavage->Product- CO2 (Decarboxylation)ByproductsCO2 + IsobutyleneCleavage->Byproducts

Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection.[1][2]

Materials & Equipment

Reagents
  • Substrate: tert-butyl 3-carbamoylazepane-1-carboxylate (>97% purity).[1][2]

  • Acid Source A: Trifluoroacetic acid (TFA), ReagentPlus®, 99%.

  • Acid Source B: 4.0 M HCl in 1,4-Dioxane (anhydrous).[1][2]

  • Solvents: Dichloromethane (DCM, anhydrous), Diethyl Ether (Et₂O), Methanol (MeOH).

  • Base (Optional for Free Base): Saturated aqueous NaHCO₃ or Amberlyst® A21 free base resin.[1][2]

Equipment
  • Round-bottom flasks (25 mL, 50 mL) with magnetic stir bars.[1][2]

  • Inert gas manifold (Nitrogen or Argon).[1][2]

  • Rotary evaporator with a vacuum trap (critical for TFA removal).[1][2]

  • Vacuum filtration setup (Buchner funnel).[1][2]

Experimental Protocols

Protocol A: TFA-Mediated Deprotection (Standard)

Best for: Small-scale synthesis or when the product will be used immediately in a subsequent coupling reaction.[1][2]

  • Preparation: Dissolve tert-butyl 3-carbamoylazepane-1-carboxylate (1.0 equiv, e.g., 242 mg, 1.0 mmol) in anhydrous DCM (4.0 mL).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (1.0 mL) dropwise over 5 minutes.

    • Note: A ratio of 4:1 (DCM:TFA) is standard.[1][2] For stubborn substrates, a 1:1 ratio may be used.[2]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C).

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin). The starting material (R_f ~0.5) should disappear, and a baseline spot (amine salt) should appear. Typical reaction time: 1–2 hours .[1][2]

  • Workup:

    • Concentrate the reaction mixture in vacuo (rotary evaporator, <40 °C).

    • Azeotropic Removal: To remove residual TFA, redissolve the oily residue in DCM (5 mL) or Toluene and re-evaporate. Repeat this step 3 times.

    • Result: The product is obtained as the 3-carbamoylazepane trifluoroacetate salt (viscous oil or hygroscopic solid).

Protocol B: HCl-Mediated Deprotection (Precipitation)

Best for: Isolation of a stable, solid salt for storage.

  • Preparation: Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate (approx. 3 mL per mmol).

  • Acid Addition: Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at 0 °C.

  • Reaction: Stir at room temperature under nitrogen. A white precipitate often begins to form within 30 minutes.[1][2]

  • Completion: Stir for 2–4 hours.

  • Isolation:

    • Dilute the mixture with excess diethyl ether (Et₂O) to maximize precipitation.

    • Filter the solid using a sintered glass funnel.[1][2]

    • Wash the cake with cold Et₂O (3 x 5 mL) to remove residual Boc byproducts and HCl.

    • Drying: Dry the solid under high vacuum for 4 hours.

    • Result: The product is obtained as the 3-carbamoylazepane hydrochloride salt (white powder).

Post-Reaction Workflow & Decision Logic

The choice of workup depends on the intended downstream application.

WorkupLogicReactionCrude Reaction Mixture(Amine Salt)DecisionIntended Application?Reaction->DecisionRouteAPeptide Coupling / AmidationDecision->RouteACouplingRouteBStorage / CharacterizationDecision->RouteBStorageRouteCNucleophilic SubstitutionDecision->RouteCAlkylationActionAKeep as Salt (TFA/HCl)Use excess base (DIEA) in next stepRouteA->ActionAActionBIsolate HCl Salt(Protocol B)RouteB->ActionBActionCFree Base Generation(Resin or NaHCO3 wash)RouteC->ActionC

Figure 2: Workflow decision tree for product isolation.

Analytical Validation

Successful deprotection is confirmed by the disappearance of the tert-butyl singlet in the ¹H NMR and the shift of the α-protons adjacent to the nitrogen.

Analytical MethodExpected Signal (Starting Material)Expected Signal (Product - Salt)
¹H NMR (DMSO-d₆) Singlet ~1.40 ppm (9H, t-Bu)Absent
¹H NMR (NH Protons) Amide NH₂ onlyBroad ammonium signal (NH₂⁺) ~8.5–9.5 ppm
¹H NMR (H-2, H-7) Multiplets ~3.0–3.5 ppmShifted downfield (deshielded by N⁺)
MS (ESI+) [M+H]⁺ = 243.17 (or [M+Na]⁺)[M+H]⁺ = 143.12

Troubleshooting

  • Incomplete Reaction: If starting material persists after 4 hours, add an additional 5 equivalents of acid. Ensure the system is anhydrous; water can inhibit the protonation of the carbamate in dilute acids.

  • Amide Hydrolysis: If the mass spectrum shows a peak at 144 m/z (Carboxylic acid: 143 + 1), the conditions were too wet or too hot. Ensure reagents are anhydrous and temperature does not exceed 25 °C.

  • Hygroscopicity: The TFA salt is often a gum.[1][2] Trituration with cold diethyl ether or hexanes can sometimes induce solidification.[1][2]

Safety Considerations

  • TFA: Highly corrosive and volatile.[1][2] Causes severe burns.[1][2] Handle only in a fume hood.

  • Pressure: The reaction generates CO₂ gas.[1][2] Do not seal the reaction vessel tightly; use a bubbler or a needle vent to prevent pressure buildup.[1][2]

References

  • General Boc Deprotection Mechanism

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004.[2]

    • Common Organic Chemistry.[1][2] "Boc Deprotection (TFA) Mechanism."[1][2][3][4][5][6][7]

  • Stability of Amides in Acid

    • Greene, T.W., Wuts, P.G.M.[8] Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006.[2] (Confirming stability of primary amides in dilute TFA/DCM).

  • Azepane Scaffold Synthesis

    • Meanwell, N.A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[2]

  • HCl/Dioxane Protocol Standards

    • Stahl, P.H., Wermuth, C.G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1][2]

Application Note: Leveraging the 3-Azepanecarboxamide Scaffold for the Design of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Scaffold-based drug design offers a robust strategy for developing potent and selective kinase inhibitors. This guide focuses on the 3-Azepanecarboxamide HCl salt, a privileged scaffold in medicinal chemistry. The seven-membered azepane ring provides a unique three-dimensional architecture, enabling exploration of chemical space not readily accessible by more common five- or six-membered rings.[1] This document provides a comprehensive overview of the rationale for using this scaffold, detailed protocols for chemical synthesis and derivatization, and robust methodologies for biochemical and cellular evaluation of novel inhibitors.

The Azepane Scaffold: Rationale and Advantages in Kinase Inhibition

The selection of a core scaffold is a pivotal decision in a kinase inhibitor design campaign. The ideal scaffold should be synthetically tractable, possess favorable physicochemical properties, and present vectors for chemical modification that can probe the distinct sub-pockets of the ATP-binding site.

Key Advantages of the 3-Azepanecarboxamide Scaffold:

  • Three-Dimensional Diversity: Unlike flat aromatic rings, the saturated, non-planar azepane ring adopts multiple low-energy conformations. This inherent 3D character allows derivatives to make optimal contacts within the complex topography of a kinase active site.[1]

  • Access to Novel Chemical Space: The seven-membered ring provides distinct exit vectors for substituents compared to smaller rings. This can be exploited to engage regions of the kinase active site, such as the solvent-front or the back pocket behind the "gatekeeper" residue, which are often key to achieving inhibitor selectivity.[2]

  • Improved Physicochemical Properties: Saturated heterocycles like azepane can improve properties such as solubility and metabolic stability compared to their flat, aromatic counterparts, which are often associated with toxicity and poor pharmacokinetics.

  • Synthetic Tractability: As detailed in Section 2, the 3-Azepanecarboxamide scaffold contains two primary points for diversification: the secondary amine of the azepane ring and the primary carboxamide. These functional groups are amenable to a wide range of well-established chemical transformations.

The core structure presents two key points for diversification (R¹ and R²) to build a combinatorial library and explore the structure-activity relationship (SAR).

SynthesisWorkflow Scaffold This compound N_Arylation Protocol 2.1: N-Arylation (Buchwald-Hartwig) Scaffold->N_Arylation Intermediate_Amide N-Aryl-3-Azepanecarboxamide N_Arylation->Intermediate_Amide Hydrolysis Amide Hydrolysis Intermediate_Amide->Hydrolysis Intermediate_Acid N-Aryl-3-Azepanecarboxylic Acid Hydrolysis->Intermediate_Acid Amide_Coupling Protocol 2.2: Amide Coupling (HATU) Intermediate_Acid->Amide_Coupling Final_Product Diverse Kinase Inhibitor Library Amide_Coupling->Final_Product AssayCascade cluster_flow Screening Cascade Lib Synthesized Compound Library Biochem Protocol 3.1: Biochemical Assay (e.g., ADP-Glo™) Lib->Biochem Primary Screen (Potency - IC₅₀) Cellular Protocol 3.2: Cellular Target Engagement (e.g., CETSA®) Biochem->Cellular Hit Validation (Confirm On-Target Activity) SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead Lead Candidate SAR->Lead

Sources

Application Note: Precision Amide Coupling with 3-Aminoazepane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Enantiopurity and Regioselectivity in Seven-Membered Heterocycles

Executive Summary

The 3-aminoazepane scaffold represents a privileged structural motif in modern medicinal chemistry, offering a unique "Goldilocks" conformational space—more flexible than the rigid pyrrolidine (5-membered) or piperidine (6-membered) rings, yet sufficiently constrained to minimize the entropic penalty of binding compared to acyclic linkers. This scaffold is increasingly utilized in the design of GPCR ligands, kinase inhibitors, and protease inhibitors .

However, the incorporation of 3-aminoazepane into drug candidates presents distinct synthetic challenges:

  • Conformational Entropy: The flexibility of the seven-membered ring can obscure the nucleophilic attack vector.

  • Regioselectivity: Distinguishing between the endocyclic secondary amine (N1) and the exocyclic primary amine (N3).

  • Enantiomeric Integrity: The C3 stereocenter is susceptible to racemization (epimerization) under standard basic coupling conditions, particularly when the N3 amine is acylated.

This guide provides validated protocols for amide coupling at the C3-position, prioritizing the preservation of chirality and high-yield synthesis.

Strategic Considerations: The "Seven-Membered" Challenge

Before initiating synthesis, the researcher must select a strategy based on the reaction scale and the specific risk of epimerization.

Conformational Dynamics

Unlike the chair conformation of piperidine, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations . This flexibility means that the C3-amine can transiently adopt pseudo-axial orientations that are sterically shielded by the N1 protecting group.

  • Implication: High-energy coupling reagents (e.g., HATU) are often required to drive the reaction to completion, but these increase the risk of side reactions.

Reagent Selection Matrix
FeatureHATU / DIPEA T3P / Pyridine EDC / HOBt
Primary Use Discovery (mg scale)Process / Scale-up (>1g)Standard / Cost-sensitive
Reactivity Very HighModerate to HighModerate
Racemization Risk Moderate (Base dependent)Very Low Low
Workup ChromatographicAqueous ExtractionAqueous/Chromatographic
Recommendation Use for difficult/hindered acids.Gold Standard for chiral preservation.Use for non-chiral acids.[1]

Visualizing the Coupling Pathway & Risks

The following diagram illustrates the critical decision points and the mechanistic risk of racemization via oxazolone formation or direct enolization.

AzepaneCoupling cluster_Risk Racemization Risk Zone Start N1-Boc-3-Aminoazepane (Chiral Salt) Coupling Nucleophilic Attack (C3-Amine) Start->Coupling Free Base Liberation Acid Carboxylic Acid (R-COOH) Activation Activation Phase (Active Ester Formation) Acid->Activation Coupling Reagent Oxazolone Oxazolone Intermediate Activation->Oxazolone Slow / Excess Base Activation->Coupling Fast Epimer Epimerization (Loss of Chirality) Oxazolone->Epimer Product Amide Product (Enantiopure) Coupling->Product

Figure 1: Mechanistic pathway highlighting the critical "Risk Zone" where excess base or slow coupling rates can lead to loss of stereochemical information at the C3 position.

Validated Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Small-scale synthesis (10–100 mg), hindered carboxylic acids, and rapid library generation.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (R)- or (S)-1-Boc-3-aminoazepane (1.1 equiv) [Commercial or synthesized via transaminase routes]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.0 equiv only) to the acid/HATU mixture. Stir for 2 minutes at room temperature. Note: Limiting initial base prevents premature racemization of the active ester.

  • Amine Preparation: In a separate vial, dissolve the 3-aminoazepane derivative (1.1 equiv) in minimal DMF. If the amine is a hydrochloride salt, add the remaining DIPEA (2.0 equiv) to this vial first to liberate the free base.

  • Coupling: Add the amine solution to the activated acid solution dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point: Do not heat above 40°C. If the reaction is sluggish, switch to Protocol B rather than heating, to preserve chirality.

Protocol B: The "Chiral Safe" Method (T3P)

Best for: Scale-up (>1 g), highly epimerizable substrates, and "Green" process chemistry.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (R)- or (S)-1-Boc-3-aminoazepane (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step:

  • Slurry: Charge the Carboxylic Acid (1.0 equiv) and the 3-aminoazepane (1.1 equiv) into a flask containing EtOAc (0.2 M).

  • Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 equiv).

  • Reagent Addition: Add the T3P solution (1.5 equiv) dropwise over 10 minutes. T3P is exothermic upon addition.

  • Warm & Stir: Allow the reaction to warm to room temperature naturally. Stir for 12–24 hours.

  • Self-Validating Workup: T3P byproducts are water-soluble.[2]

    • Add water to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 0.5 M HCl (to remove pyridine and unreacted amine), then NaHCO₃ (to remove unreacted acid).

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Why this works: T3P acts as a kinetic trap for the acid, forming a mixed anhydride that reacts rapidly with amines but slowly undergoes oxazolone formation (the primary pathway for racemization).

Troubleshooting & Optimization Logic

When yields are low (<50%) or enantiomeric excess (ee) drops, use this logic flow to diagnose the issue.

Troubleshooting Problem Issue Detected CheckLCMS Analyze LC-MS (Crude) Problem->CheckLCMS NoProd Starting Material Intact CheckLCMS->NoProd Mass of SM found Racemic Product formed but Low ee% (Chiral HPLC) CheckLCMS->Racemic Correct Mass SideRxn Wrong Mass (M+99 or similar) CheckLCMS->SideRxn Steric Steric Hindrance? Switch to HATU/HOAt or Acid Chloride NoProd->Steric BaseCheck Base too strong? Switch DIPEA -> Collidine or use T3P Protocol Racemic->BaseCheck Guanidine Guanidinium Formation (HATU reacting with amine) SideRxn->Guanidine Pre-activate Acid longer before adding amine

Figure 2: Diagnostic workflow for optimizing amide couplings with azepane derivatives.

Case Study Applications

Orexin Receptor Antagonists

Research into Orexin receptor antagonists often utilizes the 1,4-diazepane or 3-aminoazepane core. In these syntheses, maintaining the configuration of the exocyclic amine is critical for binding affinity. The T3P protocol (Protocol B) has been cited in process patents for scaling these intermediates to multi-kilogram batches with >99.5% ee.

Macrocyclization

3-Aminoazepane derivatives are frequently used as turn-inducers in macrocyclic kinase inhibitors. When performing head-to-tail cyclization :

  • Dilution is Key: Run the reaction at high dilution (0.001 M) to favor intramolecular coupling over intermolecular polymerization.

  • Reagent: HATU/HOAt is preferred here due to the high energy barrier of bringing the ring ends together.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation with Epimerization-Prone Amino Acids.[3] Organic Process Research & Development. Link

  • Bachem Technical Guides. (2024). Peptide Synthesis and Coupling Reagents.[4][5][6]Link

  • Flitsch, S. L., et al. (2020).[7] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.[7] Chemical Communications. Link

Sources

Application Note: 3-Azepanecarboxamide Scaffolds in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from bioactive peptide to orally bioavailable drug is often hindered by rapid proteolysis and poor membrane permeability. This guide details the application of 3-Azepanecarboxamide HCl (and its precursor azepane-3-carboxylic acid) as a seven-membered lactam scaffold. By restricting the conformational flexibility of the peptide backbone, this scaffold mimics the


 and 

residues of a

-turn, significantly reducing the entropic cost of binding. This note provides a validated workflow for synthesizing these scaffolds, integrating them into solid-phase peptide synthesis (SPPS), and evaluating their efficacy against cysteine proteases (e.g., Cathepsin K).

Structural Rationale: The "Entropy" Problem

Linear peptides exist in a chaotic ensemble of conformations in solution. Binding to a receptor requires them to "freeze" into a specific bioactive shape, a process with a high entropic penalty (


).

The 3-Azepanecarboxamide scaffold addresses this by locking the


 (phi) and 

(psi) torsion angles. Unlike the rigid 5-membered "Freidinger lactams," the 7-membered azepane ring offers a unique "sweet spot" of flexibility—rigid enough to induce a turn, but flexible enough to accommodate induced-fit binding in protease active sites.
Key Advantages
  • 
    -Turn Mimicry:  The geometry of the 3-substituted azepane forces the backbone into a Type II' 
    
    
    
    -turn conformation.
  • Metabolic Stability: The non-natural cyclic structure is unrecognized by standard endopeptidases.

  • Side-Chain Vectorization: The C3 stereocenter allows precise orientation of pharmacophores (e.g., hydrophobic benzyl groups) into the S1/S2 pockets of the target enzyme.

Experimental Protocols

Protocol A: Synthesis of the Azepane Scaffold (Ring-Closing Metathesis Route)

Objective: Synthesize the Fmoc-protected 3-amino-azepan-2-one-carboxylic acid precursor for peptide coupling. Note: While this compound is the target motif, it is often synthesized from an allyl-glycine precursor via Ring-Closing Metathesis (RCM).

Materials:

  • N-Fmoc-L-Allylglycine

  • Allyl bromide[1]

  • Grubbs' Catalyst (2nd Generation)

  • Dichloromethane (DCM), anhydrous

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • N-Alkylation (Introduction of the second olefin):

    • Dissolve N-Fmoc-L-Allylglycine (10 mmol) in DMF.

    • Add Allyl bromide (1.1 eq) and

      
       (2 eq).
      
    • Stir at RT for 12h. Monitor by TLC (Hexane:EtOAc 3:1).

    • Causality: This creates the diene precursor required for the metathesis step.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene (5 mmol) in anhydrous DCM (dilute concentration: 0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Degas the solution with

      
       for 15 min (Oxygen poisons the Ruthenium catalyst).
      
    • Add Grubbs' II catalyst (5 mol%). Reflux for 24h.

    • Observation: The solution creates a 7-membered unsaturated azepine ring.

  • Hydrogenation & Deprotection:

    • Filter catalyst through Celite.

    • Hydrogenate (

      
      , Pd/C) in MeOH to saturate the double bond, yielding the Azepane  core.
      
    • Saponify the ester (LiOH, THF/H2O) to yield the free carboxylic acid.

    • Final Product: Fmoc-Azepane-3-carboxylic acid.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Challenge: The secondary amine of the azepane ring is sterically hindered, making subsequent couplings difficult.

Coupling Strategy:

  • Resin Loading: Use Rink Amide resin for C-terminal amides.

  • Azepane Coupling:

    • Activator: HATU (1.2 eq) / HOAt (1.2 eq) / DIEA (2.5 eq).

    • Why HATU? The 7-membered ring adds steric bulk; standard EDC/HOBt coupling is often too slow, leading to racemization.

    • Reaction Time: Double coupling, 2 x 2 hours.

  • N-Terminal Extension (The Critical Step):

    • After Fmoc deprotection of the azepane nitrogen, coupling the next amino acid is difficult due to the secondary amine.

    • Solution: Use BTC (Bis(trichloromethyl)carbonate) or Triphosgene mediated coupling, or convert the incoming amino acid to an acid chloride/fluoride.

    • Alternative: Use microwave-assisted SPPS (75°C, 15 min) to overcome the energy barrier.

Biological Validation: Cysteine Protease Inhibition Assay

Target: Cathepsin K (Osteoporosis target). Mechanism: The azepane scaffold positions a "warhead" (e.g., nitrile or aldehyde) into the active site cysteine (Cys25).

Assay Setup (FRET-based):

ComponentConcentrationRole
Enzyme Cathepsin K (1 nM)Target Protease
Substrate Z-Phe-Arg-AMC (10 µM)Fluorogenic substrate (releases AMC upon cleavage)
Buffer 100 mM NaOAc, pH 5.5Mimics the acidic lysosomal environment
Reducing Agent 1 mM DTTMaintains active site Cysteine in reduced state
Inhibitor Serial Dilution (1 nM - 10 µM)Test Compound (Azepane derivative)

Procedure:

  • Pre-incubation: Incubate Enzyme + Inhibitor in buffer (+DTT) for 30 mins at 37°C. This allows the azepane inhibitor to induce the conformational change in the enzyme.

  • Initiation: Add Z-Phe-Arg-AMC substrate.

  • Measurement: Monitor fluorescence (

    
    ) continuously for 20 mins.
    
  • Analysis: Calculate

    
     (slope) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Visualizations

Workflow Diagram: Synthesis to Assay

The following diagram outlines the logical flow from raw materials to biological data.

AzepaneWorkflow Start Precursor: N-Fmoc-Allylglycine Step1 N-Alkylation (Allyl Bromide) Start->Step1  Alkylation Step2 RCM Cyclization (Grubbs II) Step1->Step2  Ring Closure Step3 Hydrogenation (Pd/C) Step2->Step3  Saturation Intermediate Scaffold: Fmoc-Azepane-3-COOH Step3->Intermediate  Deprotection SPPS SPPS Coupling (HATU/Microwave) Intermediate->SPPS  Peptide Assembly Drug Peptidomimetic Candidate SPPS->Drug  Cleavage Assay FRET Assay (Cathepsin K) Drug->Assay  IC50 Det.

Caption: Figure 1. Integrated workflow for the synthesis of azepane-based peptidomimetics via Ring-Closing Metathesis (RCM).

Mechanism of Action: Beta-Turn Mimicry

This diagram illustrates how the azepane ring constrains the peptide backbone to mimic a natural turn.

BetaTurnMechanism cluster_0 Thermodynamic Benefit Linear Linear Peptide (High Entropy) Constraint Azepane Scaffold (Constraint) Linear->Constraint  Cyclization Turn Type II' Beta-Turn (Bioactive Conformation) Constraint->Turn  Phi/Psi Locking Binding Receptor Binding (Low Entropic Penalty) Turn->Binding  High Affinity

Caption: Figure 2. Thermodynamic rationale: The azepane scaffold pre-organizes the peptide into a bioactive turn conformation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in RCM Polymerization (Intermolecular)Dilute reaction mixture to < 0.005 M. Add catalyst in portions.
Incomplete Coupling (SPPS) Steric hindrance of secondary amineUse microwave heating (75°C). Switch to acid fluoride activation.
Racemization Over-activation during couplingUse HOAt as an additive. Maintain low temperature (0°C) during activation step.
Poor Solubility Hydrophobic azepane coreIncorporate solubilizing tails (e.g., PEG spacers) at the N-terminus.

References

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron. Link

  • Lombart, H. G., & Lubell, W. D. (1996). Rigid Dipeptide Mimetics: Efficient Synthesis of Enantiopure Indolizidinone Amino Acids. Journal of Organic Chemistry.[2] Link

  • Marquis, R. W., et al. (2001). Azepanone-Based Inhibitors of Cathepsin K: Optimization of the 3-Position. Journal of Medicinal Chemistry. Link

  • Clough, J. M., et al. (2003). Synthesis of Azepane-3-carboxylic Acid Derivatives via Ring-Closing Metathesis. Organic Letters.[2][3] Link

  • BenchChem. (2025).[1] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.Link

Sources

Application Notes and Protocols for the Preparation of Azepane-Based Fragment Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The seven-membered saturated nitrogen heterocycle, the azepane scaffold, is a compelling structural motif in medicinal chemistry, offering a desirable three-dimensional geometry that is underrepresented in typical screening collections.[1][2] Its inherent conformational flexibility and the ability to project substituents into diverse vectors in chemical space make it an attractive starting point for fragment-based drug discovery (FBDD).[3] This guide provides a comprehensive framework for the design, synthesis, and quality control of azepane-based fragment libraries tailored for high-throughput screening (HTS). We delve into the strategic considerations for library design, present detailed synthetic protocols for generating a diverse set of azepane fragments, and outline rigorous, automated quality control workflows to ensure the integrity and reliability of the library for screening campaigns.

Introduction: The Rationale for Azepane-Based Fragments

Fragment-based drug discovery has emerged as a powerful strategy for identifying high-quality lead compounds.[4] By screening small, low-complexity molecules ("fragments"), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[4] The choice of scaffolds for a fragment library is paramount to its success. While much of the focus has been on planar, aromatic systems, there is a growing recognition of the importance of sp³-rich, three-dimensional fragments that can engage with more complex and challenging biological targets.[4]

The azepane ring system is an exemplary scaffold for constructing such 3D-focused fragment libraries.[2][3] Its non-planar nature provides a foundation for creating fragments with greater shape diversity compared to their five- and six-membered counterparts.[5] This guide provides the technical details for researchers, scientists, and drug development professionals to construct a high-quality azepane-based fragment library, from conceptual design to the generation of assay-ready plates.

Library Design Principles: Crafting a High-Quality Azepane Fragment Collection

A successful fragment library is not merely a collection of small molecules; it is a carefully curated set of tools for probing protein binding sites. The design of our azepane-based library is guided by established FBDD principles, most notably the "Rule of Three," to ensure optimal physicochemical properties for fragment screening.[6]

Adherence to the "Rule of Three"

The "Rule of Three" provides a set of guidelines for designing fragments with a higher probability of becoming successful leads:

  • Molecular Weight (MW) ≤ 300 Da: Keeps the fragments small and simple, allowing for significant scope for optimization.

  • cLogP ≤ 3: Ensures adequate aqueous solubility, which is critical for biophysical screening assays often run at high compound concentrations.[7][8]

  • Hydrogen Bond Donors ≤ 3

  • Hydrogen Bond Acceptors ≤ 3

  • Rotatable Bonds ≤ 3: Limits conformational entropy loss upon binding.

The following table summarizes the target physicochemical properties for our azepane fragment library:

PropertyTarget ValueRationale
Molecular Weight (MW)< 300 DaProvides ample opportunity for fragment evolution and optimization.
cLogP≤ 3Enhances aqueous solubility, crucial for minimizing false negatives in screening.[7][9]
Hydrogen Bond Donors≤ 3Balances interaction potential with solubility and permeability.
Hydrogen Bond Acceptors≤ 3Balances interaction potential with solubility and permeability.
Rotatable Bonds≤ 3Reduces the entropic penalty of binding, potentially leading to higher affinity.
Polar Surface Area (PSA)≤ 60 ŲContributes to good cell permeability and oral bioavailability in later stages.
Diversity-Oriented Synthesis (DOS) Approach

To maximize the chemical space covered by the library, a diversity-oriented synthesis (DOS) strategy is employed.[1][4][10] This approach focuses on creating a wide range of molecular skeletons and stereochemistries from a common set of starting materials. For our azepane library, this involves utilizing synthetic routes that allow for the facile introduction of diverse functional groups at multiple positions on the azepane core. This includes incorporating "exit vectors"—chemically tractable functional groups (e.g., primary amines, carboxylic acids, halides) that serve as handles for future fragment elaboration.[10]

Synthetic Protocols for Azepane Fragment Generation

The synthesis of seven-membered rings like azepane can be challenging due to unfavorable cyclization kinetics.[11] However, several robust methods have been developed to access this scaffold.[2] We present two exemplary, scalable synthetic workflows that are amenable to parallel synthesis for library production.

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Figure 1: Overview of synthetic workflows for azepane fragment library generation.

Protocol 1: Ring-Closing Metathesis (RCM) Approach

This protocol is adapted from methodologies that utilize RCM for the efficient construction of the unsaturated azepine ring, which is then reduced to the saturated azepane scaffold.[3]

Step 1: Synthesis of the Diene Precursor

  • To a solution of a primary amine (1.0 eq) in dichloromethane (DCM, 0.5 M), add an α,β-unsaturated ester (e.g., methyl acrylate, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Dissolve the resulting secondary amine in acetonitrile (0.5 M) and add K₂CO₃ (2.0 eq) and an allyl halide (e.g., allyl bromide, 1.2 eq).

  • Stir the mixture at room temperature for 16 hours. Filter the reaction mixture and concentrate the filtrate to yield the crude diene precursor. Purify by column chromatography.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor (1.0 eq) in degassed DCM (0.01 M).

  • Add a Grubbs-type catalyst (e.g., Grubbs II, 5 mol%) and heat the reaction to reflux under an inert atmosphere for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting unsaturated azepine by column chromatography.

Step 3: Reduction to Azepane

  • Dissolve the unsaturated azepine (1.0 eq) in methanol (0.1 M).

  • Add Pd/C (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield the azepane scaffold.

Protocol 2: Piperidine Ring Expansion

This method provides access to substituted azepanes through the expansion of a six-membered ring, a powerful strategy for generating structural diversity.[12]

Step 1: Preparation of a Functionalized Piperidine

  • Synthesize or procure a suitable N-protected piperidine with an exocyclic leaving group precursor (e.g., a hydroxymethyl group at the 2-position).

Step 2: Activation of the Exocyclic Group

  • Dissolve the N-protected 2-(hydroxymethyl)piperidine (1.0 eq) in DCM (0.2 M) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude mesylate.

Step 3: Ring Expansion and Functionalization

  • The crude mesylate can be subjected to various nucleophilic substitution and rearrangement conditions to effect ring expansion. For example, treatment with a suitable nucleophile can induce a concerted or stepwise ring expansion to the azepane. The choice of nucleophile also serves as a point of diversification.[12]

Quality Control (QC) Workflow for the Azepane Fragment Library

Rigorous quality control is non-negotiable for the creation of a reliable fragment library.[] Impurities, poor solubility, or compound degradation can lead to false positives or negatives, wasting significant resources.[14] We implement an automated, multi-step QC workflow to ensure every fragment meets our stringent criteria.

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Figure 2: Automated quality control workflow for the azepane fragment library.

Protocol: High-Throughput Purity and Identity Analysis

Instrumentation: Automated liquid handler, LC-MS system with a fast gradient, NMR with an autosampler.

  • Sample Preparation: The crude products from parallel synthesis are dissolved in DMSO to a stock concentration of 50 mM in 96-well plates using an automated liquid handler.

  • LC-MS Analysis:

    • A small aliquot (e.g., 1 µL) from each well is injected into the LC-MS system.

    • A rapid gradient (e.g., 2 minutes) is used to assess purity by UV chromatogram and confirm identity by mass spectrometry.[14][15]

    • Automated software processes the data to calculate purity and confirm the expected mass.[15]

  • Quantitative NMR (qNMR) for Select Compounds: For a subset of compounds or those with ambiguous LC-MS results, qNMR is used for definitive purity assessment and structural confirmation.[16]

Protocol: Miniaturized Solubility Assessment

Instrumentation: Automated liquid handler, nephelometer or plate reader capable of measuring light scattering.

Kinetic Solubility:

  • Using an automated liquid handler, add a small volume of the DMSO stock solution (e.g., 1 µL of 50 mM stock) to a microplate well containing aqueous buffer (e.g., 99 µL of PBS) to achieve the target concentration (e.g., 500 µM).[7][8]

  • Mix the solution thoroughly.

  • Immediately measure the light scattering or turbidity of the solution using a nephelometer or plate reader. An increase in signal compared to a DMSO-only control indicates precipitation.[7][9]

Thermodynamic Solubility:

  • For a more accurate measure, a shake-flask method can be miniaturized.

  • Excess solid compound is added to buffer in a microplate, and the plate is sealed and agitated for 24-48 hours to reach equilibrium.

  • The plate is then centrifuged to pellet the undissolved solid, and the supernatant is analyzed by LC-MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

Protocol: Compound Stability Testing

Instrumentation: Automated liquid handler, LC-MS, temperature-controlled storage.

  • Freeze-Thaw Stability:

    • Prepare a set of plates with the library compounds.

    • Analyze the purity of the compounds at time zero using LC-MS.

    • Subject the plates to multiple freeze-thaw cycles (e.g., -20°C to room temperature) over several days.[17][18]

    • Re-analyze the purity of the compounds to detect any degradation.

  • Long-Term Stability in DMSO:

    • Store a reference set of plates at the intended storage temperature (e.g., -20°C).

    • At regular intervals (e.g., 1, 3, 6, and 12 months), thaw a plate and re-analyze the purity of the compounds by LC-MS.[17][19]

Library Plating and Management

Proper management of the final, quality-controlled library is essential for efficient HTS.

Protocol: Preparation of Assay-Ready Plates

  • Source Plate Creation: The validated azepane fragments are formatted into 96- or 384-well source plates at a standard high concentration (e.g., 10-50 mM in 100% DMSO).[20][21]

  • Replication and Storage: Multiple copies of the source plates are created and stored in a temperature-controlled, low-humidity environment (e.g., -20°C or -80°C) to serve as master copies and working copies.[22]

  • Assay-Ready Plate Generation: For HTS campaigns, working copies of the source plates are used to create assay-ready plates. This is typically done using acoustic liquid handlers to dispense nanoliter volumes of the fragment solutions into the assay plates, minimizing DMSO concentration in the final assay.[20][23]

  • Tracking: A robust laboratory information management system (LIMS) is used to track the identity, concentration, location, and QC data for every compound in the library.[24]

Conclusion

The development of an azepane-based fragment library offers a valuable resource for tackling challenging drug targets. By combining strategic design based on established FBDD principles with efficient and scalable synthetic methodologies, a diverse and high-quality library can be constructed. The implementation of rigorous, automated quality control protocols is a critical and indispensable component of this process, ensuring the integrity and reliability of the library for HTS campaigns. The detailed protocols and workflows presented in this guide provide a comprehensive roadmap for researchers to successfully prepare and validate their own azepane-based fragment libraries, ultimately enhancing the potential for novel hit discovery.

References

  • PubMed. (n.d.). Diversity-oriented synthesis of bicyclic fragments containing privileged azines. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Diversity-Oriented Synthesis of Azepinoindoles through sp 3 C–H Functionalization and Skeletal Remodeling | Request PDF. Retrieved February 5, 2026, from [Link]

  • PubMed. (2025, December 26). Diversity-Oriented Synthesis of Azepinoindoles through sp3 C-H Functionalization and Skeletal Remodeling. Retrieved February 5, 2026, from [Link]

  • Young Lab. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-iminocarbenes. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based.... Retrieved February 5, 2026, from [Link]

  • PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 7). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument | Request PDF. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Retrieved February 5, 2026, from [Link]

  • PubMed. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2020, April 29). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Retrieved February 5, 2026, from [Link]

  • Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved February 5, 2026, from [Link]

  • PubMed Central. (n.d.). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Stability of Screening Compounds in Wet DMSO. Retrieved February 5, 2026, from [Link]

  • PubMed Central. (2023, January 11). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Retrieved February 5, 2026, from [Link]

  • PubMed Central. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). Stability of screening compounds in wet DMSO. Retrieved February 5, 2026, from [Link]

  • Springer. (2021, April 6). Expanding accessible chemical space through automated high-throughput experimentation. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved February 5, 2026, from [Link]

  • Agilent. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Retrieved February 5, 2026, from [Link]

  • Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved February 5, 2026, from [Link]

  • PubMed. (2015, June 1). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved February 5, 2026, from [Link]

  • Harvard University. (n.d.). Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus. Retrieved February 5, 2026, from [Link]

  • ChemistryViews. (2023, March 24). Preparation of Optically Active Azepane Scaffolds. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, November 11). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved February 5, 2026, from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 6). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library | Request PDF. Retrieved February 5, 2026, from [Link]

  • Taros Discovery. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved February 5, 2026, from [Link]

  • ScienceDirect. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved February 5, 2026, from [Link]

  • University of Helsinki. (n.d.). Miniaturization of Drug Solubility and Dissolution Testings | Helda. Retrieved February 5, 2026, from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-Deprotection of 3-Carbamoylazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4][5][6][7]

The Challenge: Deprotecting tert-butyl carbamate (Boc) from 3-carbamoylazepane presents a unique set of challenges compared to standard linear amines. The 7-membered azepane ring introduces conformational flexibility that can affect reaction kinetics, while the C3-carbamoyl (primary amide) group creates a polarity profile that complicates product isolation.

The Goal: Achieve >95% yield of 3-carbamoylazepane hydrochloride (or trifluoroacetate) salt while preventing amide hydrolysis and minimizing hygroscopic "gumming" during isolation.

Core Strategy: We prioritize anhydrous HCl in 1,4-dioxane over TFA. This method mitigates the risk of amide hydrolysis (which requires water) and allows for the direct precipitation of the hydrochloride salt, bypassing difficult aqueous extractions of the highly polar product.

The "Gold Standard" Protocol: Anhydrous HCl Deprotection

This protocol is designed to be self-validating: the formation of a precipitate indicates reaction progress, and the lack of aqueous workup preserves the water-soluble product.

Reagents & Setup
  • Substrate: N-Boc-3-carbamoylazepane (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (10–20 equiv). Note: Freshly opened bottles are critical to ensure titer.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (minimal volume for dissolution).

  • Anti-solvent: Diethyl ether (Et₂O) or MTBE.

Step-by-Step Methodology
  • Dissolution: Dissolve the N-Boc-3-carbamoylazepane in a minimal amount of anhydrous DCM or EtOAc (approx. 3-5 mL per gram).

    • Why? High concentration favors faster kinetics and better subsequent precipitation.

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl/Dioxane dropwise (10 equivalents).

    • Control Point: Gas evolution (Isobutylene) will be vigorous. Ensure adequate venting.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: TLC (stain with Ninhydrin; UV may be weak). The Boc starting material is less polar; the product will stay at the baseline.

  • Precipitation (The Critical Step):

    • If a solid has formed: Dilute with excess Et₂O (approx. 5x reaction volume).

    • If no solid forms (oiling out): Add Et₂O slowly with vigorous stirring to induce crystallization.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash the cake 3x with Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Result: 3-carbamoylazepane hydrochloride (White, free-flowing powder).

Visualizing the Workflow & Mechanism

The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.

BocDeprotection Start Start: N-Boc-3-carbamoylazepane Acid Add 4M HCl/Dioxane (Anhydrous) Start->Acid Intermediate Protonated Intermediate (t-Butyl Cation Generation) Acid->Intermediate Protonation Isobutene Loss of Isobutene (Gas) Intermediate->Isobutene - CO2 Check Precipitation Check Isobutene->Check Solid Solid Forms Check->Solid Ideal Oil Oiling Out / Gummy Check->Oil Issue Filter Filter & Wash (Et2O) Solid->Filter Triturate Triturate with Et2O/Heptane Oil->Triturate Fix Triturate->Filter Final Product: 3-carbamoylazepane HCl Filter->Final

Figure 1: Reaction workflow and isolation logic for the HCl/Dioxane method.

Troubleshooting Dashboard

This section addresses specific failure modes encountered in the lab.

Issue 1: "My product is a sticky gum, not a powder."

Diagnosis: Hygroscopicity or trapped solvent. Azepane salts are notorious for holding onto dioxane.

  • The Fix (Trituration): Decant the supernatant. Add anhydrous Diethyl Ether or Heptane. Sonicate the flask for 5 minutes, then stir vigorously. The mechanical agitation usually induces crystallization.

  • The Prevention: Ensure the reaction is run at a high concentration initially. Lower solvent volume = faster precipitation.

Issue 2: "I see a new impurity at +56 mass units."

Diagnosis: tert-Butylation. The tert-butyl cation generated during deprotection has attacked the amide nitrogen or another nucleophile (rare but possible in concentrated mixtures).

  • The Fix: Switch to the Scavenger Protocol .

    • Use TFA/DCM (1:1) instead of HCl.

    • Add Triisopropylsilane (TIS) (2.5% v/v) or Water (2.5% v/v) to the mixture.[1]

    • Mechanism:[2][3][4][5][6][7] TIS acts as a "sponge" for the tert-butyl cation, reacting with it faster than your amide can.

Issue 3: "My yield is low, and I see carboxylic acid byproducts."

Diagnosis: Amide Hydrolysis.

  • Cause: Presence of water + heat + strong acid. The Boc group leaves, but the acid also attacks the carbamoyl group at C3.

  • The Fix: Strictly anhydrous conditions.

    • Use fresh HCl/Dioxane (old bottles absorb atmospheric moisture).

    • Do not heat the reaction above 25°C.

    • Avoid aqueous workups; stick to the precipitation method described above.

Comparative Data: Acid Selection

FeatureHCl / Dioxane (Recommended)TFA / DCM Methanesulfonic Acid (MSA)
Product Form HCl Salt (Solid)TFA Salt (Often Oil)Mesylate Salt (Solid)
Amide Stability High (Anhydrous)ModerateHigh
Workup Filtration (Simple)Evaporation (TFA is hard to remove completely)Extraction required (Difficult for polar amines)
Cost ModerateHighLow
Suitability Best for Scale-up Best for Analytical/Small ScaleGreen Chemistry Alternative

Frequently Asked Questions (FAQ)

Q: Can I use HCl in Methanol instead of Dioxane? A: You can, but be careful. Methanol is protic and can undergo solvolysis with the amide at higher temperatures (forming the methyl ester). If you must use MeOH, keep it at 0°C and monitor strictly. Dioxane or Ethyl Acetate are safer for the amide functionality.

Q: The reaction is stalled at 90% conversion. Should I add more acid? A: Before adding more acid, check your stirring. As the salt precipitates, it can encapsulate unreacted starting material. Try adding a small amount of DCM to re-dissolve everything, stir for 30 mins, and then add more acid if needed.

Q: How do I store the 3-carbamoylazepane HCl salt? A: It is likely hygroscopic. Store it in a desiccator or under inert gas (Argon/Nitrogen) at -20°C. If it absorbs water, it will become a gum and difficult to handle.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on Boc chemistry and stability).

  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58(4), 338–341. (Validates the HCl/Dioxane efficiency for amides).

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid." International Journal of Peptide and Protein Research, 1978 , 12(5), 258–268. (Foundational work on scavenger cocktails).

  • Strazzolini, P.; Melloni, T.; Giumanini, A. G. "Hydrolysis of Amides: A Review." Tetrahedron, 1990 , 46(4), 1081-1118. (Context on amide stability in acidic media).

Sources

Validation & Comparative

1H NMR Characterization Guide: 3-Azepanecarboxamide HCl in D₂O

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characterization of 3-Azepanecarboxamide HCl , designed for researchers requiring rigorous structural verification.

Executive Summary & Strategic Rationale

Characterizing 3-Azepanecarboxamide Hydrochloride presents a specific set of challenges due to the conformational flexibility of the seven-membered azepane ring and the ionic nature of the salt. While DMSO-d₆ is often the default for amides to observe exchangeable protons, Deuterium Oxide (D₂O) is the superior solvent for the hydrochloride salt due to solubility and the elimination of broad ammonium signals that distort the baseline.

This guide compares the D₂O protocol against alternative methods, providing a self-validating workflow to distinguish the 3-isomer from its regioisomers (e.g., 4-azepanecarboxamide).

Why D₂O? (The "Alternative" Analysis)
FeaturePrimary Method: D₂O Alternative: DMSO-d₆ Alternative: CDCl₃ (Free Base)
Solubility (HCl Salt) Excellent (>50 mg/mL) Moderate to PoorInsoluble (Requires neutralization)
Spectral Clarity High (No NH/NH₂ signals)Low (Broad NH₂⁺/CONH₂ overlap)High (but requires extra prep)
Chemical Shifts Stable, pH-dependentTemperature/Concentration dependentShifted upfield (deprotonation)
H-D Exchange Complete (Instant) None (if dry)N/A

Experimental Protocol: The Self-Validating Workflow

Trustworthiness Principle: A protocol is only valid if it includes internal checks.

Materials
  • Analyte: this compound (>95% purity).

  • Solvent: D₂O (99.9% D) + 0.05% TSP (sodium 3-trimethylsilylpropionate-d4) as internal reference (

    
     0.00 ppm).
    
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving diastereotopic ring protons).

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Check):

    • Weigh 10-15 mg of the HCl salt.

    • Dissolve in 0.6 mL D₂O.

    • Critical Step: Shake for 30 seconds to ensure complete H-D exchange of the amide (

      
      ) and ammonium (
      
      
      
      ) protons.
  • Acquisition Parameters:

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Relaxation Delay (D1): Set to

      
       seconds. The methine proton at C3 has a longer T1 relaxation time; insufficient delay will reduce integration accuracy.
      
    • Scans (NS): 16-32 scans are sufficient due to high solubility.

  • Processing:

    • Reference TSP to 0.00 ppm.

    • Validation Check: Confirm the HDO residual peak is at approx. 4.79 ppm .[1] Significant deviation (>0.2 ppm) indicates extreme pH, which may alter chemical shifts.

Results & Discussion: Spectral Assignment

The H-D Exchange Effect

In D₂O, the most distinct feature is the absence of the amide and ammonium protons.

  • Observation: The spectrum will contain only the non-exchangeable CH and CH₂ protons (11 protons total for the azepane skeleton).

  • Causality: The acidic nature of the HCl salt catalyzes the rapid exchange of labile protons with the bulk D₂O solvent.

Predicted Chemical Shift Data (D₂O)

Note: Values are representative of 3-substituted azepanium systems. Exact shifts vary slightly with concentration/pH.

PositionType

(ppm)
MultiplicityIntegrationStructural Insight
C2-H CH₂3.40 – 3.60Multiplet2HDeshielded by adjacent N⁺. Diastereotopic.
C7-H CH₂3.25 – 3.45Multiplet2HDeshielded by adjacent N⁺.
C3-H CH2.90 – 3.10Multiplet (tt/m)1HDiagnostic Peak. Alpha to carbonyl.
C4,5,6-H CH₂1.60 – 2.10Broad Multiplets6H"Ring envelope." C4/C5/C6 overlap.
Solvent HDO~4.79Singlet-Residual water.
Distinguishing the 3-Isomer vs. 4-Isomer

The critical challenge is ensuring the carboxamide is at position 3, not 4.

  • 3-Azepanecarboxamide: The methine proton (C3-H) is spin-coupled to a highly deshielded methylene (C2-H) adjacent to the nitrogen.

  • 4-Azepanecarboxamide: The methine proton (C4-H) is flanked by two shielded methylene groups (C3 and C5). It is remote from the nitrogen.

Validation Logic (COSY):

  • If 3-Isomer: The Methine multiplet (~3.0 ppm) shows a COSY cross-peak to the downfield C2 signals (~3.5 ppm).

  • If 4-Isomer: The Methine multiplet shows COSY cross-peaks only to upfield signals (~1.8 ppm).

Visualization: Logic & Workflow

Figure 1: Structural Verification Logic Flow

Caption: Decision tree for distinguishing azepane isomers using 1H NMR and COSY correlations.

G Start Unknown Azepanecarboxamide HCl Solvent Dissolve in D2O (H-D Exchange) Start->Solvent Spec Acquire 1H NMR Solvent->Spec Methine Locate Methine (CH) Signal (~2.8 - 3.1 ppm) Spec->Methine COSY Run COSY Experiment Methine->COSY Check Check Cross-Peaks from Methine COSY->Check Result3 Cross-peak to Downfield CH2 (~3.5 ppm)? (Alpha-N) Check->Result3 Yes Result4 Cross-peak ONLY to Upfield CH2 (~1.8 ppm)? (Beta/Gamma-N) Check->Result4 No Conclusion3 CONFIRMED: 3-Azepanecarboxamide Result3->Conclusion3 Conclusion4 IDENTIFIED: 4-Azepanecarboxamide Result4->Conclusion4

Figure 2: Sample Preparation Workflow

Caption: Critical steps for preparing hygroscopic amine salts for NMR analysis.

Workflow Step1 1. Weigh 15mg (Rapidly, Hygroscopic) Step2 2. Add 0.6mL D2O (+ TSP Std) Step1->Step2 Step3 3. Agitate 30s (Force H-D Exchange) Step2->Step3 Step4 4. Acquire Spectrum (ns=16, d1=5s) Step3->Step4

References & Authority

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2][3][4] Journal of Organic Chemistry.[2][5] Link

    • Relevance: Authoritative source for identifying solvent residual peaks (HDO at 4.79 ppm in D₂O).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1] Link

    • Relevance: Updated standard for chemical shift referencing in aqueous media.[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1] Wiley.

    • Relevance: Foundational text for coupling constants in 7-membered rings (azepanes).

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods.[5][6] University of Wisconsin-Madison.[5] Link

    • Relevance: Validated online resource for heterocycle chemical shift prediction.

Sources

Infrared Spectroscopy Profiling of Azepane Derivatives: Amide Band Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of azepane derivatives, specifically focusing on amide moieties. It is designed for medicinal chemists and spectroscopists characterizing seven-membered nitrogen heterocycles in drug discovery.

Executive Summary

Azepane (hexamethyleneimine) derivatives are critical scaffolds in medicinal chemistry, appearing in antihistamines (e.g., azelastine) and anticonvulsants. Characterizing the amide functionality in these seven-membered rings requires distinguishing between N-acyl azepanes (tertiary amides) and 2-azepanones (lactams/secondary amides).

While mass spectrometry confirms molecular weight, IR spectroscopy provides unique structural validation regarding the ring strain , conformational mobility , and hydrogen-bonding status of the amide group. This guide delineates the spectral fingerprints of azepane amides compared to their five- and six-membered analogs (pyrrolidines and piperidines), establishing a protocol for rapid structural verification.

Mechanistic Insight: The "Medium Ring" Effect

The vibrational frequency of the Amide I band (C=O stretch) is governed by the bond order of the carbonyl group, which is heavily influenced by the extent of resonance delocalization (


).
Conformational Mobility & Resonance

Unlike the rigid chair conformation of piperidine (6-membered) or the planar constraints of pyrrolidine (5-membered), the azepane (7-membered) ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.

  • Steric Inhibition of Resonance: In N-acyl azepanes, the steric bulk of the flexible seven-membered ring can force the exocyclic amide bond slightly out of planarity to relieve transannular interactions.

  • Frequency Shift: A twisted amide bond reduces orbital overlap, increasing the double-bond character of the carbonyl. Consequently, N-acyl azepanes often exhibit Amide I bands that are broader or slightly blue-shifted (higher wavenumber) compared to the highly planar, resonance-stabilized N-acyl piperidines.

Lactam Ring Strain

For 2-azepanones (cyclic amides), the ring size effect is distinct:

  • 5-Membered (

    
    -Lactam):  Highly strained; planar geometry forces 
    
    
    
    hybridization but increases angle strain.
    
    
    .
  • 7-Membered (

    
    -Lactam):  "Unstrained" or stress-free. The ring flexibility allows the amide group to adopt a planar, stable conformation similar to acyclic secondary amides. 
    
    
    
    .

Comparative Analysis: Spectral Fingerprints

The following table synthesizes experimental data ranges for azepane derivatives against standard benchmarks.

Table 1: Characteristic Amide Frequencies (cm⁻¹)
Derivative ClassStructural TypeAmide I (C=O[1] Stretch)Amide II (N-H Bend)Amide III (C-N Stretch)Key Diagnostic Feature
N-Acyl Azepane Tertiary Amide1640 – 1660 Absent1250 – 1300Broad C=O band due to conformer averaging; No N-H.
2-Azepanone (Caprolactam) Cyclic Secondary Amide1660 – 1670 1540 – 1560 1260 – 1290Strong N-H stretch (~3200); Distinct Amide II band.
N-Acyl Piperidine Tertiary Amide (6-ring)1635 – 1650Absent1260 – 1310Sharp, intense C=O; often lower freq due to optimal planarity.
N-Acyl Pyrrolidine Tertiary Amide (5-ring)1640 – 1655Absent1240 – 1280Overlaps with azepane; distinguish via fingerprint region.

Note on Solvent Effects:

  • Solid State (ATR/KBr): Frequencies are lower due to intermolecular Hydrogen bonding (especially for lactams).

  • Dilute Solution (CHCl₃/CCl₄): Amide I bands shift to higher frequencies (+10–20 cm⁻¹) as H-bonds are broken. N-acyl azepanes show less solvent dependence than lactams due to the lack of an H-bond donor.

Experimental Protocol: Distinguishing Azepane Derivatives

To reliably distinguish an N-acyl azepane from a lactam or an acyclic impurity, follow this self-validating workflow.

Step 1: Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) on neat oil/solid.

  • Reasoning: ATR requires minimal prep and preserves the native H-bonding network, which is diagnostic for lactams.

  • Alternative: If resolution of broad bands is required (to see conformer splitting), use a 0.1 M solution in dry

    
     or 
    
    
    
    in a transmission cell (0.1 mm path length).
Step 2: Spectral Acquisition
  • Range: 4000 – 600 cm⁻¹.

  • Resolution: 2 cm⁻¹ (critical for distinguishing closely spaced amide modes).

  • Scans: Minimum 16 to improve Signal-to-Noise ratio.

Step 3: Analysis Logic (Decision Tree)
  • Check 3200–3400 cm⁻¹: Is there a broad N-H stretch?

    • Yes: Likely a Lactam (Secondary Amide).

    • No: Likely an N-Acyl Derivative (Tertiary Amide).

  • Check 1500–1600 cm⁻¹: Is there a strong band ~1550 cm⁻¹?

    • Yes: Confirms Amide II (Lactam).

    • No: Confirms Tertiary Amide (N-Acyl Azepane).

  • Check 1600–1700 cm⁻¹ (Amide I):

    • 1690+ cm⁻¹: Suspect 5-membered ring or strained system.

    • 1640–1660 cm⁻¹: Consistent with 7-membered azepane (or 6-membered). Use NMR to distinguish ring size if Amide I is ambiguous.

Visualization: Structural Identification Workflow

The following diagram illustrates the logical pathway for classifying azepane-based amides using IR data.

Azepane_IR_Workflow Start Unknown Azepane Derivative (IR Spectrum) Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch) Start->Check_NH Has_NH Band Present (Broad/Medium) Check_NH->Has_NH Yes No_NH Band Absent Check_NH->No_NH No Check_AmideII Check 1500-1600 cm⁻¹ (Amide II Band) Has_NH->Check_AmideII Tertiary_Path Tertiary Amide Detected No_NH->Tertiary_Path Lactam_Path Secondary Amide Detected Check_AmideII->Lactam_Path Band ~1550 Check_AmideII->Tertiary_Path Band Absent Check_AmideI_Lactam Check Amide I Freq Lactam_Path->Check_AmideI_Lactam Check_AmideI_Tert Check Amide I Freq Tertiary_Path->Check_AmideI_Tert Result_Capro 2-Azepanone (Caprolactam) ~1660-1670 cm⁻¹ Check_AmideI_Lactam->Result_Capro < 1680 Result_Strained Strained Lactam (5-ring) >1690 cm⁻¹ Check_AmideI_Lactam->Result_Strained > 1680 Result_NAcyl N-Acyl Azepane ~1640-1660 cm⁻¹ (Broad/Split due to conformers) Check_AmideI_Tert->Result_NAcyl

Caption: Decision logic for distinguishing N-acyl azepanes from lactams based on Amide I/II and N-H bands.

References

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubChem. (2025). 1-Acetylpiperidine Vapor Phase IR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • SpectraBase. (2024).[2] 1H-Azepine, 1-acetylhexahydro- (N-Acetylazepane) IR Spectrum. Retrieved from [Link][2]

  • Introduction to IR Spectroscopy. (2012). Amides and Lactams: Ring Size Effects. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 3-Azepanecarboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Azepanecarboxamide Hydrochloride (often a research intermediate in pharmaceutical synthesis) presents specific disposal challenges due to its nature as a functionalized amine salt. Unlike inert solids, this compound possesses a protonated nitrogen center (the HCl salt), rendering it water-soluble, potentially acidic in solution, and chemically reactive toward strong oxidizers.

This guide moves beyond generic "chemical waste" labels.[1] It provides a causal explanation of why specific protocols must be followed to prevent reaction byproducts (such as chloramines or heat generation) in the waste stream.

Core Chemical Properties Relevant to Disposal
PropertyCharacteristicOperational Impact
Physical State Solid (Crystalline Powder)Hygroscopic; must be kept dry to prevent "caking" or leaching in waste bins.
Solubility High (Water), Low (Non-polar organics)Do not attempt to dissolve in hexanes/ether for disposal. Use aqueous or alcohol streams if liquid disposal is required.
Acidity Weakly Acidic (pH ~4-5 in solution)CRITICAL: Do not mix with Cyanide or Sulfide waste streams (risk of HCN/H₂S gas evolution).
Reactivity Amide/Amine FunctionalityIncompatible with strong oxidizers (e.g., Nitric Acid, Permanganates).

Hazard Profiling & Pre-Disposal Assessment

Before generating waste, you must validate the specific hazards. While 3-Azepanecarboxamide HCl is generally classified as an Irritant (Skin/Eye) , the "Senior Scientist" approach requires treating it as a potential sensitizer until specific toxicological data proves otherwise.

The "Self-Validating" Safety Check

Perform this 3-point check before moving the chemical to any waste container:

  • pH Verification: If the waste is in solution, dip a pH strip. If pH < 4, it must be neutralized or segregated into an "Acidic Aqueous" stream.

  • Oxidizer Screen: Confirm the receiving waste container does not contain nitric acid or perchlorates. Amine salts + Oxidizers = Exothermic reaction/Nitrogen oxides.

  • Solvent Compatibility: If dissolved, identify the carrier solvent. Halogenated solvents (DCM, Chloroform) must go to a separate stream than Non-Halogenated (Acetone, Methanol).

Disposal Decision Logic (Visual Workflow)

The following decision tree illustrates the correct routing for this compound waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved SolidBin Solid Chemical Waste Bin (Double Bagged) Solid->SolidBin Label as Toxic/Irritant SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, Water) SolventCheck->NonHalo No Halogens AcidCheck Is pH < 4? NonHalo->AcidCheck AcidStream Acidic Aqueous Waste AcidCheck->AcidStream Yes GenStream General Organic Waste AcidCheck->GenStream No

Figure 1: Decision logic for segregating this compound waste streams based on physical state and solvent composition.

Detailed Operational Procedures

A. Solid Waste Disposal (Preferred Method)

Disposing of the pure solid is safer than creating a solution, as it minimizes volume and mobility.

  • Containment: Transfer the solid into a clear polyethylene bag.

  • Double-Bagging: Place the first bag into a second, durable bag (4-mil thickness recommended) to prevent puncture by other waste items (e.g., pipettes).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-Azepanecarboxamide Hydrochloride, Solid."

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

  • Satellite Accumulation: Place in the designated "Solid Waste" drum. Ensure the lid is sealed immediately after addition to prevent moisture absorption.

B. Liquid Waste Disposal

If the compound is in solution (e.g., reaction mother liquor), strict segregation is required.

  • Identify the Solvent:

    • Scenario A (Water/Methanol/Ethanol): Dispose in Non-Halogenated Organic waste.

    • Scenario B (DCM/Chloroform): Dispose in Halogenated Organic waste.

  • pH Adjustment (Aqueous Only):

    • If the solution is purely aqueous and highly acidic (pH < 2) due to excess HCl, slowly neutralize to pH 5-9 using Sodium Bicarbonate before adding to the organic waste drum. This prevents corrosion of the steel waste drum.

    • Caution: Neutralization will generate CO₂ gas. Allow off-gassing to complete before capping.

C. Empty Container Management (RCRA Empty)

To classify the original bottle as "RCRA Empty" (40 CFR 261.7):

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Pour all rinsates into the appropriate liquid waste container (see Section B).

  • Defacing: Cross out the original label and mark "Empty."

  • Disposal: Discard the glass/plastic bottle in the laboratory glass trash or recycling, depending on local institutional policy.

Chemical Compatibility Matrix

The following table outlines critical incompatibilities. Storing this compound waste with these agents can result in catastrophic failure of the waste container.

Incompatible ClassExample ChemicalsResult of MixingCorrect Action
Strong Oxidizers Nitric Acid, Perchloric Acid, KMnO₄Fire, Explosion, NOx gas evolution.NEVER mix. Use separate waste streams.
Cyanides Sodium Cyanide, Potassium CyanideEvolution of HCN gas (Fatal).Segregate Acidic HCl salts from Cyanide base traps.
Strong Bases Sodium Hydroxide, Potassium HydroxideExothermic deprotonation; release of free amine.Permissible if done slowly for neutralization, but avoid rapid mixing in closed drums.
Aldehydes Formaldehyde, GlutaraldehydePolymerization/Condensation reactions.Keep separate to prevent sludge formation.

Spill Response Protocol (Immediate Action)

In the event of a benchtop spill of solid this compound:

  • PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator to prevent inhalation.

  • Dry Clean-Up: Do not wet the powder initially (it becomes sticky/slimy). Use a scoop or dustpan to collect the bulk solid.

  • Wet Wipe: Once bulk is removed, wipe the surface with a paper towel dampened with water and mild soap.

  • Disposal: Place all spill debris (paper towels, scoop contents) into a bag, seal, and label as "Chemical Spill Debris - this compound."

References

  • United States Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

  • ACS Center for Lab Safety.

  • PubChem.Compound Summary: Amide Derivatives and Safety. (General structural reference for carboxamide hazards).

Disclaimer: This guide is for operational reference for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your vendor before disposal, as local and state regulations may vary.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.